molecular formula C13H19N7 B2939689 N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2380169-50-4

N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine

Cat. No.: B2939689
CAS No.: 2380169-50-4
M. Wt: 273.344
InChI Key: NEAWLDSAFKIJHC-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine is a heterocyclic compound that contains a triazole ring and an azetidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with substituted functional groups .

Scientific Research Applications

N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine is unique due to the combination of the triazole and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development, offering potential advantages over other similar compounds in terms of efficacy and specificity .

Properties

IUPAC Name

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7/c1-10-16-17-13(19(10)3)9-18(2)11-7-20(8-11)12-6-14-4-5-15-12/h4-6,11H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWLDSAFKIJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN(C)C2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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